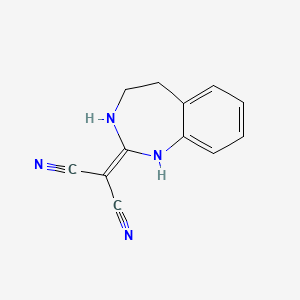
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, however, is more specialized and is primarily of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile typically involves the reaction of 1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of (1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
- 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine
- 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole
Uniqueness
(1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-ylidene)propanedinitrile is unique due to its specific structure, which allows it to form stable ylidene intermediates. This property makes it particularly useful in synthetic chemistry for the creation of complex molecules. Additionally, its interaction with GABA receptors distinguishes it from other benzodiazepine derivatives, providing a unique pharmacological profile .
Propriétés
Numéro CAS |
137154-95-1 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(1,3,4,5-tetrahydro-1,3-benzodiazepin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)12-15-6-5-9-3-1-2-4-11(9)16-12/h1-4,15-16H,5-6H2 |
Clé InChI |
XERCWCHEBAPYSH-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C(C#N)C#N)NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















